4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine
CAS No.:
Cat. No.: VC16216584
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O3S |
|---|---|
| Molecular Weight | 293.34 g/mol |
| IUPAC Name | 4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylmorpholine |
| Standard InChI | InChI=1S/C13H15N3O3S/c17-20(18,16-7-9-19-10-8-16)12-3-1-11(2-4-12)13-5-6-14-15-13/h1-6H,7-10H2,(H,14,15) |
| Standard InChI Key | UMXNKPVIONUHMP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine (C₁₄H₁₅N₃O₃S) consists of three key components:
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Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in drug design .
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Sulfonyl bridge (-SO₂-): A polar functional group that facilitates hydrogen bonding and influences metabolic stability .
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4-(1H-Pyrazol-3-yl)phenyl group: A phenyl ring substituted at the para position with a pyrazole heterocycle. The pyrazole’s 1H configuration indicates a non-alkylated nitrogen at position 1, leaving positions 2 and 3 available for potential hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S |
| Molecular Weight | 329.35 g/mol |
| Key Functional Groups | Sulfonyl, morpholine, pyrazole |
| Potential Tautomerism | Pyrazole NH tautomerism possible |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
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Pyrazole-phenyl intermediate: 4-(1H-Pyrazol-3-yl)phenol or its halogenated derivative serves as the starting material. Pyrazole rings are often constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .
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Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group, yielding 4-(1H-pyrazol-3-yl)benzenesulfonyl chloride.
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Morpholine coupling: Nucleophilic displacement of the chloride by morpholine under basic conditions (e.g., K₂CO₃ in DMF) completes the synthesis .
Critical Reaction Parameters
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Temperature control: Pyrazole formation often requires reflux conditions (70–80°C) .
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Protection strategies: The pyrazole NH may require protection during sulfonation to prevent side reactions.
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Purification: Column chromatography or recrystallization from isopropanol/ethyl acetate mixtures can isolate the final product .
Physicochemical Characterization
Spectroscopic Profiles
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IR Spectroscopy:
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¹H NMR (CDCl₃):
Solubility and Stability
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Solubility: Moderate in DMSO (>10 mM) due to sulfonyl and morpholine groups; low in water (<1 mM) .
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions via sulfonyl cleavage.
Biological Activity and Mechanistic Insights
Hypothesized Targets
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Kinase inhibition: Pyrazole derivatives frequently target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
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Protease modulation: Sulfonylmorpholine analogs show activity against cysteine proteases (e.g., falcipain-2 in malaria) .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (Target) | Source |
|---|---|---|
| 2-Phenyl-4-(pyrazolylsulfonyl)morpholine | 2.1 µM (EGFR) | |
| 3-(Pyrazolyl)pyridazinone | 4.8 µM (PARP1) | |
| 4-Sulfonylmorpholine chalcone | 0.9 µM (Falcipain-2) |
Structure-Activity Relationships (SAR)
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